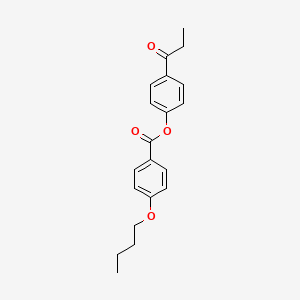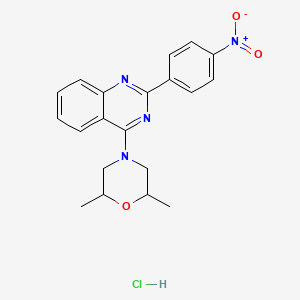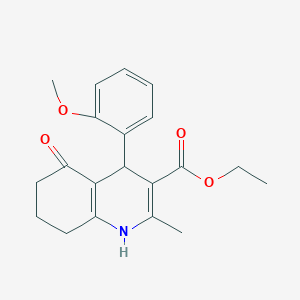
4-propionylphenyl 4-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propionylphenyl 4-butoxybenzoate, also known as P4B, is a synthetic compound used in scientific research. It is a member of the family of benzophenone derivatives, which have been extensively studied due to their potential applications in various fields. P4B has gained attention for its unique properties, including its ability to act as a photosensitizer and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-propionylphenyl 4-butoxybenzoate as a photosensitizer involves the absorption of light energy, which causes the photosensitizer to enter an excited state. The excited photosensitizer then reacts with oxygen to produce reactive oxygen species (ROS), which can damage cellular components and ultimately lead to cell death. The selectivity of PDT is achieved by targeting the photosensitizer to cancer cells, which have a higher metabolic rate and therefore produce more ROS upon exposure to light.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its role as a photosensitizer, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-propionylphenyl 4-butoxybenzoate is its ease of synthesis and purification, which makes it a viable option for large-scale experiments. This compound is also relatively stable and can be stored for extended periods without degradation. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-propionylphenyl 4-butoxybenzoate. One area of interest is the development of more efficient synthesis methods for this compound and other benzophenone derivatives. Another area of interest is the optimization of PDT protocols using this compound as a photosensitizer, including the development of targeted delivery systems for this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-propionylphenyl 4-butoxybenzoate involves the reaction of 4-butoxybenzoic acid with propionyl chloride in the presence of a catalyst. The resulting product is then purified through a series of techniques, including recrystallization and column chromatography. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a viable option for industrial applications.
Wissenschaftliche Forschungsanwendungen
4-propionylphenyl 4-butoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment method for various types of cancer that involves the use of a photosensitizer and light to selectively destroy cancer cells. This compound has been shown to be an effective photosensitizer in vitro and in vivo, making it a potential candidate for further clinical studies.
Eigenschaften
IUPAC Name |
(4-propanoylphenyl) 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-5-14-23-17-10-8-16(9-11-17)20(22)24-18-12-6-15(7-13-18)19(21)4-2/h6-13H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMYYQVCOHXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367478 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53146-65-9 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)

![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)

![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
